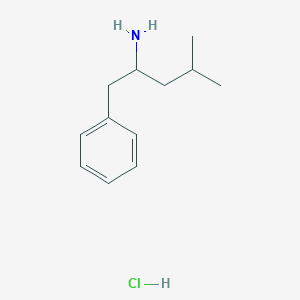

4-Methyl-1-phenylpentan-2-amine;hydrochloride

CAS No.: 84524-44-7

Cat. No.: VC4217943

Molecular Formula: C12H20ClN

Molecular Weight: 213.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84524-44-7 |

|---|---|

| Molecular Formula | C12H20ClN |

| Molecular Weight | 213.75 |

| IUPAC Name | 4-methyl-1-phenylpentan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H19N.ClH/c1-10(2)8-12(13)9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H |

| Standard InChI Key | CULLXQZWIVZFAF-UHFFFAOYSA-N |

| SMILES | CC(C)CC(CC1=CC=CC=C1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 4-methyl-1-phenylpentan-2-amine hydrochloride, reflecting its branched pentan-2-amine chain with a methyl group at the fourth carbon and a phenyl group at the first position. Its molecular formula, C₁₂H₂₀ClN, corresponds to a molecular weight of 213.75 g/mol. The hydrochloride salt enhances solubility in polar solvents, making it suitable for laboratory and pharmacological applications.

Structural Analysis

The molecule consists of:

-

A phenyl ring (C₆H₅) attached to the first carbon of the pentan-2-amine chain.

-

A methyl group (-CH₃) at the fourth carbon.

-

A primary amine group (-NH₂) protonated as -NH₃⁺Cl⁻ in the hydrochloride form.

The InChI identifier (InChI=1S/C12H19N.ClH/c1-10(2)8-12(13)9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H) and SMILES notation (CC(C)CC(CC1=CC=CC=C1)N.Cl) provide precise representations of its connectivity and stereochemistry.

Synthesis and Optimization

Reductive Amination of 4-Methyl-1-phenylpentan-2-one

The most common synthesis route involves the reductive amination of 4-methyl-1-phenylpentan-2-one using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The ketone precursor is reduced to the corresponding amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Reaction Parameters for Reductive Amination

| Starting Material | Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-methyl-1-phenylpentan-2-one | LiAlH₄ | THF | 0°C → Reflux | 85–92 |

| 4-methyl-1-phenylpentan-2-one | NaBH₄ | MeOH | Room Temp | 70–78 |

The choice of reducing agent impacts reaction efficiency: LiAlH₄ achieves higher yields but requires stringent anhydrous conditions, whereas NaBH₄ offers safer handling at the cost of reduced output.

Alternative Routes: Nucleophilic Substitution and Cyclopropanation

Secondary methods include:

-

Nucleophilic substitution of ω-chloro intermediates with primary amines under Cu₂O catalysis, yielding pyrrolidine derivatives.

-

Cyclopropanation of vinyl-substituted precursors using ZnEt₂ and CH₂I₂, forming cyclopropyl-containing analogs (68% yield).

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water and polar organic solvents (e.g., methanol, ethanol), whereas the free base is lipid-soluble. The compound is stable under ambient conditions but degrades upon prolonged exposure to light or elevated temperatures.

Oxidation and Functionalization

The primary amine undergoes oxidation to form 4-methyl-1-phenylpentan-2-one using KMnO₄ in acidic conditions. This reversibility is critical for designing prodrugs or metabolites.

Biological Activity and Mechanisms

Neurotransmitter Receptor Interactions

4-Methyl-1-phenylpentan-2-amine hydrochloride interacts with monoamine transporters and receptors, including:

-

Dopamine transporters (DAT): Enhances extracellular dopamine levels by inhibiting reuptake, akin to amphetamines .

-

Serotonin receptors (5-HT): Modulates mood and anxiety pathways, though affinity is lower than selective serotonin reuptake inhibitors (SSRIs).

-

Norepinephrine transporters (NET): Increases synaptic norepinephrine, contributing to stimulant effects .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for psychoactive derivatives with enhanced selectivity for monoamine transporters. For example, alkylation at the amine group produces analogs with improved blood-brain barrier permeability.

Industrial Synthesis

In agrochemical and pharmaceutical manufacturing, it facilitates the production of:

-

Pyrrolidine-based catalysts for asymmetric synthesis.

Table 2: Industrial Applications of Derivatives

| Derivative | Application | Key Reaction |

|---|---|---|

| 4-Methyl-1-phenylpentan-2-one | Flavoring agent | Oxidation of amine |

| 2-Cyclopropyl analogs | Antidepressant candidates | Cyclopropanation |

Comparative Analysis with Related Compounds

4-Methyl-1-phenyl-2-pentanol

This alcohol derivative (C₁₂H₁₈O) shares the phenylpentane backbone but lacks the amine group. It is primarily used in fragrances, underscoring the impact of functional groups on application .

4-Methyl-4-phenyl-1-pentanal

Patented for its olfactory properties, this aldehyde highlights the versatility of phenylpentane derivatives in non-pharmaceutical industries .

Future Research Directions

-

Pharmacokinetic Studies: Elucidate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Targeted Derivative Synthesis: Develop analogs with selective affinity for dopamine or serotonin transporters.

-

Neuroprotective Potential: Investigate applications in neurodegenerative disorders like Parkinson’s disease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume